molecular formula C13H13N3O3 B593863 Lenalidomide-d5

Lenalidomide-d5

Numéro de catalogue: B593863
Poids moléculaire: 264.29 g/mol
Clé InChI: GOTYRUGSSMKFNF-QTQWIGFBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le lénidomide-d5 est une forme deutérée du lénidomide, un dérivé de la thalidomide. Le lénidomide est un médicament immunomodulateur possédant des propriétés antinéoplasiques, anti-angiogéniques et anti-inflammatoires puissantes. Il est principalement utilisé dans le traitement du myélome multiple et des syndromes myélodysplasiques . La forme deutérée, le lénidomide-d5, est utilisée dans la recherche scientifique pour étudier la pharmacocinétique et le métabolisme du lénidomide.

Mécanisme D'action

Target of Action

Lenalidomide-d5, a derivative of Lenalidomide, primarily targets two lymphoid transcription factors, IKZF1 and IKZF3 . These factors play a crucial role in the regulation of immune response and the growth of B-cell lymphomas, including multiple myeloma .

Mode of Action

This compound interacts with its targets through a unique mechanism. It binds to an E3 ubiquitin ligase complex protein, cereblon (CRBN) . This binding modulates the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . As a result, it induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . This leads to the proteasomal degradation of these transcription factors .

Biochemical Pathways

The degradation of IKZF1 and IKZF3 affects various biochemical pathways. One significant effect is the increase in the production of interleukin 2 (IL-2) . This cytokine is crucial for the proliferation of natural killer (NK), NKT cells, and CD4+ T cells . Therefore, the action of this compound enhances host immunity .

Pharmacokinetics

This compound shares similar pharmacokinetic properties with Lenalidomide. It is rapidly and highly absorbed (>90% of dose) under fasting conditions . Food can affect its oral absorption, reducing the area under the concentration–time curve (AUC) by 20% and maximum concentration (Cmax) by 50% . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours . Renal function is the only significant factor affecting lenalidomide plasma exposure .

Result of Action

The primary result of this compound action is the promotion of malignant cell death . By degrading IKZF1 and IKZF3, it inhibits the growth of mature B-cell lymphomas, including multiple myeloma . Additionally, it enhances host immunity by increasing the production of IL-2 .

Analyse Biochimique

Biochemical Properties

Lenalidomide-d5 interacts with various enzymes, proteins, and other biomolecules. It binds to an E3 ubiquitin ligase complex protein, cereblon , modulating its downstream effects . This interaction is associated with the antitumor and immunomodulatory properties of lenalidomide .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting both cellular and humoral limbs of the immune system . It also has anti-angiogenic properties . It induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . Subsequent proteasomal degradation of these transcription factors kills multiple myeloma cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It modulates the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . In multiple myeloma, this compound induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . The subsequent proteasomal degradation of these transcription factors leads to the death of multiple myeloma cells .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to increase the depth of disease response, with 38.1% of patients achieving maximal response during maintenance . Moreover, 34.3% of patients who were MRD positive after induction treatment achieved MRD-negative status during maintenance and ultimately had improved PFS .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound has absorption rate limited and dose-dependent (or nonlinear) kinetics in ICR mice over a dosing range of 0.5–10 mg/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways. Biotransformation of lenalidomide in humans includes chiral inversion, trivial hydroxylation, and slow non-enzymatic hydrolysis . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Studies have shown that lenalidomide distributes into semen but is undetectable 3 days after stopping treatment . Atypical lenalidomide tissue distribution was observed in spleen and brain .

Subcellular Localization

It has been observed that depletion of CRBN led to subcellular mis-localization of the CD98hc/LAT1 complex and cytoplasmic accumulation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du lénidomide-d5 implique l'incorporation d'atomes de deutérium dans la molécule de lénidomide. Une méthode courante consiste à cycliser le 2-(bromométhyl)-3-nitrobenzoate de méthyle avec le chlorhydrate de 3-aminopiperidine-2,6-dione pour préparer le précurseur nitro, qui est ensuite réduit pour former le lénidomide-d5 . Les conditions réactionnelles impliquent généralement l'utilisation de solvants et de catalyseurs deutérés pour garantir l'incorporation d'atomes de deutérium.

Méthodes de production industrielle

La production industrielle du lénidomide-d5 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour obtenir des rendements élevés et une pureté optimale. Des techniques telles que la chromatographie liquide haute performance (HPLC) et la spectroscopie de résonance magnétique nucléaire (RMN) sont utilisées pour surveiller l'incorporation du deutérium et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le lénidomide-d5 subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent des solvants deutérés, des agents réducteurs tels que le palladium sur carbone (Pd/C) et des agents oxydants tels que le permanganate de potassium. Les réactions sont généralement réalisées à des températures et des pressions contrôlées pour garantir les résultats souhaités .

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers analogues deutérés du lénidomide, qui sont utilisés dans des études pharmacocinétiques et métaboliques .

Applications dans la recherche scientifique

Le lénidomide-d5 est largement utilisé dans la recherche scientifique en raison de sa stabilité et de sa similitude avec le lénidomide. Voici quelques-unes de ses applications :

Mécanisme d'action

Le lénidomide-d5, comme le lénidomide, exerce ses effets par le biais de plusieurs mécanismes :

Applications De Recherche Scientifique

Lenalidomide-d5 is widely used in scientific research due to its stability and similarity to lenalidomide. Some of its applications include:

Activité Biologique

Lenalidomide-d5 is a deuterium-labeled derivative of lenalidomide, an immunomodulatory drug (IMiD) primarily used in the treatment of hematologic malignancies, particularly multiple myeloma and certain types of lymphoma. The biological activity of this compound mirrors that of its parent compound, with specific applications in pharmacokinetic studies and as an internal standard in analytical methods.

Lenalidomide functions through several mechanisms, primarily by modulating the immune response and directly affecting tumor cell growth. The key actions include:

  • Cereblon Interaction : this compound acts as a ligand for cereblon (CRBN), an E3 ubiquitin ligase. This interaction leads to the selective ubiquitination and degradation of transcription factors IKZF1 and IKZF3, which are crucial for the survival of malignant B cells .
  • Cytokine Modulation : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12 while promoting the secretion of anti-inflammatory cytokine IL-10. This modulation enhances T-cell activity and improves immune responses against tumors .
  • Cell Cycle Regulation : this compound upregulates cyclin-dependent kinase inhibitors (CDKIs), such as p21, p15, p16, and p27, leading to growth inhibition in malignant cells. It also reduces histone methylation and increases histone acetylation at the p21 promoter, enhancing its expression and thereby regulating cell cycle progression .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. A validated HPLC-MS/MS method was developed to quantify both total and unbound concentrations of lenalidomide in human plasma. Key findings include:

  • Sensitivity : The method demonstrated a linear calibration curve over a range of 5 to 1000 ng/mL for both total and unbound lenalidomide concentrations, with high precision and accuracy .
  • Clinical Relevance : This analytical approach has been applied to monitor drug levels in multiple myeloma patients, particularly those with renal impairment, highlighting the importance of understanding pharmacokinetics for effective dosing strategies .

Case Studies

Several case studies illustrate the efficacy of this compound in clinical settings:

  • Multiple Myeloma Treatment : In a cohort study involving patients with relapsed or refractory multiple myeloma, this compound was utilized to assess drug exposure and correlate it with therapeutic outcomes. The results indicated that higher plasma concentrations were associated with improved clinical responses .
  • Diffuse Large B-cell Lymphoma : A case report detailed the use of lenalidomide in a patient with heavily pretreated diffuse large B-cell lymphoma. The patient experienced significant tumor reduction following treatment with lenalidomide-based regimens, demonstrating the compound's potential beyond multiple myeloma .

Summary Table of Biological Activities

Biological ActivityDescription
Cereblon Binding Induces degradation of IKZF1 and IKZF3 transcription factors leading to apoptosis in malignant cells.
Cytokine Modulation Reduces pro-inflammatory cytokines; enhances IL-10 secretion promoting anti-tumor immunity.
Cell Cycle Regulation Upregulates CDKIs (e.g., p21) inhibiting cell proliferation in cancer cells.
Pharmacokinetics Validated methods for quantifying drug levels in plasma; crucial for optimizing treatment protocols.

Propriétés

IUPAC Name

3-(7-amino-3-oxo-1H-isoindol-2-yl)-3,4,4,5,5-pentadeuteriopiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/i4D2,5D2,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTYRUGSSMKFNF-QTQWIGFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(=O)NC(=O)C(C1([2H])[2H])([2H])N2CC3=C(C2=O)C=CC=C3N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

By catalytic hydrogenation of 3-(4-nitro-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione in solvents such as dimethylformamide, methanol, ethanol, isopropyl alcohol or mixture of these solvents at temperature 50-100.0° C. under pressure or bubbling of hydrogen gas at atmospheric pressure, then filteration of the catalyst followed by distillation under high vacuum Lenalidomide polymorphic form-I is obtained. The polymorphic form-I of Lenalidomide can also be obtained by transfer hydrogenation of 3-(4-nitro-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione using solvents dimethylformamide, methanol, ethanol, isopropyl alcohol or mixture of these solvents at temperature 50-100.0° C. using ammonium formate or formic acid as source of hydrogen. The precious metal catalysts used in the hydrogenation are Raney Nickel, palladium etc., followed by filteration of catalyst and distillation of the solvent under high vacuum.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 5.0 L 4 necked RB flask, charged 100.0 g of 3-(4-nitro-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione, 10.0 g of 10% Pd/C and 3200 ml of DMF under nitrogen atmosphere. Stirred the mass and raise the reaction mass temperature to 60 -65° C. Started the hydrogen gas bubbling into reaction mass at temperature 60-65° C. for 6 hours. The progress of the reaction is monitored by TLC. Cooled the mass to temperature 25to 30° C. Filtered the catalyst Pd/C under plant vacuum in the presence of nitrogen atmosphere and wash with dimethylformamide; wet Pd/C is transferred into a polythene bag for recovery. Distilled off the above organic layer solvent completely under vacuum below 60° C. Charged ethyl acetate 800 ml (lot-I) to the mass and stirred for 60 min. Filtered the solid and wash with 200 mL of ethyl acetate (Lot-II). Dried the above wet material in a oven at temperature 65-75° C. for 120-180 min. Dried Weight of the compound is 78.0 g.
[Compound]
Name
4
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One
Name
Quantity
3200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 3-(4-amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-glutaric acid (5 g) and urea (1.08 g) in N,N-dimethylformamide (25 ml) was stirred and heated under reflux for 3˜4 hours. The reaction mixture concentrated under reduced pressure at 60° C. and then was added into ice water by being stirred rapidly. After filter, the cake was washed with isopropanol. The crude product was recrystallized from isopropanol and active carbon to give 1.4 g of off-white target compound. Yield: 30%. mp: 252.1˜254.3° C.
Name
3-(4-amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-glutaric acid
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lenalidomide-d5
Reactant of Route 2
Lenalidomide-d5
Reactant of Route 3
Lenalidomide-d5
Reactant of Route 4
Lenalidomide-d5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Lenalidomide-d5
Reactant of Route 6
Reactant of Route 6
Lenalidomide-d5

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.